molecular formula C8H6Br2N2O B3040089 2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one CAS No. 154468-45-8

2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one

Cat. No.: B3040089
CAS No.: 154468-45-8
M. Wt: 305.95 g/mol
InChI Key: OHTUDDNYUHUIAU-UHFFFAOYSA-N
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Description

2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one is a heterocyclic compound that features a unique structure with two bromine atoms and a fused azepine ring

Scientific Research Applications

2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.

    Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one typically involves the bromination of a precursor pyrroloazepine compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding dihydropyrroloazepine derivative.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloazepine derivatives, while reduction reactions typically yield the de-brominated dihydropyrroloazepine.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to fit into binding pockets of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione: A related compound with a similar core structure but different functional groups.

    2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione:

Uniqueness

2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate for the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c9-5-4-2-1-3-11-8(13)6(4)12-7(5)10/h1-2,12H,3H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTUDDNYUHUIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(C(=O)N1)NC(=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 12 (1.0 g, 3.3 mmol) in 10 mL of methanesulfonic acid was stirred at room temperature for 7 d. The reaction mixture was diluted with ether (500 mL), washed with sat. NaHCO3 (100 mL ×3) and sat. NaCl (100 mL). The organic layer was dried (MgSO4) and evaporated under reduced pressure. The resulting residue was purified by flash chromatography (CH2Cl2/MeOH 19:1) to give 13 (0.68 g, 80%) as a colorless solid: mp 170-175° C.; 1H NMR (CD3OD) d 3.57 (d, 2H, J=6.4), 6.01 (dt, 1H, J=10.1, 6.4), 6.65 (d, 1H, J=10.1); (DMSO-d6) d 3.46 (dd, 2H, J=6.4, 4.9), 6.03 (dt, 1H, J=10.0, 6.4), 6.54 (d, 1H, J=10.0), 7.75 (t, 1H, J=4.9), 13.04 (s, 1H); 13C NMR (CD3OD) d 39.6 (e), 100.2 (e), 108.4 (e), 126.4 (o), 126.7 (e), 126.8 (o), 127.0 (e), 164.6 (e); IR (nujol) 3184, 1639, 1603, 1541 cm−1; UV (CH3OH) 1max 288, 227 nm; MS, m/z (relative intensity) 308 (M++4, 30), 306 (M++2, 60), 304 (M+, 30), 225 (100), 200 (80), 182 (40), 170 (40); HRMS, calcd for C8H6N2OBr2 (M+) 303.8847, found 303.8833. Anal. Calcd for C8H6N2OBr2: C, 34.41; H, 1.98; N, 9.16; Found: C, 34.75; H, 2.09; N, 9.07.
Name
12
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 2
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 3
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 4
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 5
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 6
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one

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